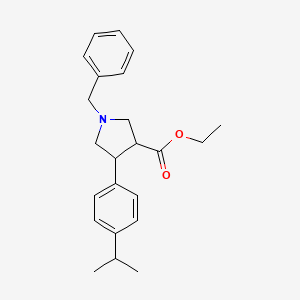
Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C23H29NO2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate (CAS No. 2327127-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C23H29NO2 and a molecular weight of 351.48 g/mol. Its structure features a pyrrolidine ring substituted with a benzyl group and an isopropylphenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2327127-53-5 |
| Molecular Formula | C23H29NO2 |
| Molecular Weight | 351.48 g/mol |
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolidinone have shown inhibition of cancer cell proliferation in various models, including breast and pancreatic cancers . this compound may share similar mechanisms, potentially targeting pathways involved in cell growth and metastasis.
- Cytotoxicity : Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cells. For example, compounds that inhibit uPAR (urokinase-type plasminogen activator receptor) have been linked to reduced cell invasion and migration . The specific cytotoxicity of this compound requires further investigation to establish its efficacy and safety profile.
The biological activity of this compound may be attributed to its ability to interact with specific cellular receptors or enzymes. Studies on related compounds have demonstrated that they can modulate signaling pathways associated with cancer progression:
- Inhibition of Cell Adhesion and Migration : Some pyrrolidine derivatives have been shown to disrupt the adhesion of cancer cells to extracellular matrices, which is crucial for metastasis .
- Modulation of Signaling Pathways : Compounds targeting uPAR have been reported to affect ERK phosphorylation and other signaling cascades involved in cell survival and proliferation .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various pyrrolidinone derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. This compound could potentially exhibit similar effects based on its structural analogies.
Study 2: In Vivo Pharmacokinetics
Another research effort focused on the pharmacokinetics of pyrrolidine-based compounds in animal models. These studies highlighted favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound may also possess advantageous pharmacokinetic properties conducive to therapeutic applications.
Properties
IUPAC Name |
ethyl 1-benzyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-4-26-23(25)22-16-24(14-18-8-6-5-7-9-18)15-21(22)20-12-10-19(11-13-20)17(2)3/h5-13,17,21-22H,4,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDWUVPZBBULNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














